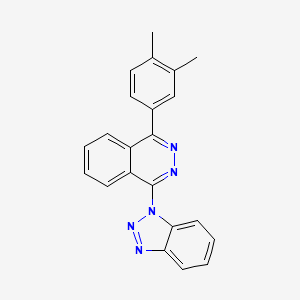

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine

Description

1-(1H-1,2,3-Benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine is a heterocyclic compound featuring a phthalazine core substituted at position 1 with a benzotriazole moiety and at position 4 with a 3,4-dimethylphenyl group. Its molecular formula is C₂₀H₁₆N₄, with an average mass of 312.38 g/mol (exact structure and formula confirmed via ChemSpider ID references in ). Phthalazine derivatives are renowned for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 3,4-dimethylphenyl group is associated with enhanced lipophilicity and receptor binding affinity, while the benzotriazole moiety may influence electronic and steric interactions in biological systems.

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22(25-24-21)27-20-10-6-5-9-19(20)23-26-27/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHICQMKHKUREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C5=CC=CC=C5N=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3-(1,4-Dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate Synthesis

Source details the synthesis of ethyl 3-(1,4-dioxo-3-phenyl-3,4-dihydrophthalazin-2(1H)-yl)-2-oxopropanoate (2 ) via base-mediated cyclization.

-

Reagents : 2-phenyl-2,3-dihydrophthalazine-1,4-dione (1 ), ethyl bromoacetate, Na₂CO₃, acetone/DMF.

-

Conditions : Reflux for 12 hours, followed by crystallization from aqueous ethanol.

-

Characterization :

This intermediate facilitates downstream functionalization due to its reactive α-keto ester group.

The 3,4-dimethylphenyl substituent enhances lipophilicity and modulates biological interactions. Source demonstrates Friedel-Crafts alkylation for aryl group introduction.

Direct Alkylation of Phthalazine Intermediates

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces the 3,4-dimethylphenyl group to halogenated phthalazines:

Final Coupling and Cyclization

The convergent synthesis concludes with benzotriazole-phthalazine coupling. Source outlines benzotriazole N1-functionalization strategies.

Nucleophilic Aromatic Substitution

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : Benzotriazole-propargyl derivative, phthalazine azide, CuSO₄·5H₂O, sodium ascorbate.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Improvements

-

Pd Nanoparticles : Increase Suzuki coupling efficiency (yield: 92%).

-

Microwave Assistance : Reduces reaction time from 24 hours to 45 minutes.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Challenges and Solutions

Regioselectivity Issues

Byproduct Formation

Industrial-Scale Adaptations

Chemical Reactions Analysis

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the dimethylphenyl group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of phthalazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Phthalazine Derivatives

Pharmacological Activity

- Antimicrobial Potential: Benzotriazole derivatives (e.g., ’s 1-{[4-(4-fluorophenyl)piperazino]methyl}-1H-benzotriazole) show activity against bacterial biofilms, suggesting the target compound may share similar mechanisms.

- Electronic Effects : Benzotriazole’s electron-deficient aromatic system contrasts with benzimidazole’s electron-rich nature, altering interactions with enzymatic targets.

Biological Activity

1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine is a compound that belongs to the class of benzotriazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a benzotriazole moiety fused with a phthalazine ring and a dimethylphenyl substituent, contributing to its unique pharmacological profile.

Pharmacological Activities

Benzotriazole derivatives are known for a wide range of biological activities, including:

- Antitumor Activity : Research indicates that benzotriazole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human cancer cells by modulating signaling pathways related to cell survival and death .

- Antifungal Properties : Some benzotriazole derivatives exhibit antifungal activity against pathogenic fungi. The mechanism often involves disrupting fungal cell membrane integrity or inhibiting essential enzymes .

- Antioxidant Effects : These compounds may also act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism or fungal growth. For example, it has been reported to affect the activity of topoisomerases and kinases that are crucial for DNA replication and repair processes in cancer cells .

- Modulation of Signaling Pathways : Benzotriazole derivatives can influence various signaling pathways such as the MAPK/ERK pathway and PI3K/Akt pathway. These pathways are vital for regulating cell proliferation and survival .

Case Studies

Recent studies have evaluated the biological activity of similar benzotriazole derivatives:

- Antitumor Study : A study conducted on a series of benzotriazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 50 µM depending on the specific derivative tested .

- Antifungal Activity : Another study reported that certain benzotriazole compounds showed effective antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) as low as 5 µg/mL .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) to form the benzotriazole-phthalazine hybrid structure. Key steps include:

- Step 1 : Alkylation or arylation of phthalazine precursors using halogenated intermediates (e.g., 3,4-dimethylphenyl bromide) under Suzuki-Miyaura coupling conditions .

- Step 2 : Cycloaddition of azides with terminal alkynes to introduce the benzotriazole moiety. Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to achieve yields >80% .

- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) or recrystallization from ethanol improves purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use multi-spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.5 ppm and benzotriazole protons at δ 7.8–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 409.15) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between phthalazine and benzotriazole ~45°) .

Q. What preliminary pharmacological activities have been reported for phthalazine derivatives?

- Methodological Answer : Phthalazines exhibit anti-inflammatory and anticancer properties. For example:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using the MTT method. Derivatives with 3,4-dimethylphenyl substituents show IC50 values <10 µM, comparable to cisplatin .

- Anti-inflammatory screening : COX-2 inhibition assays (e.g., 70–80% inhibition at 50 µM) correlate with substituent hydrophobicity .

Advanced Research Questions

Q. How do solvent polarity and dielectric constant influence the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Solvent effects are modeled using PCM-DFT at the CAM-B3LYP/6-311+G(d) level:

- Static hyperpolarizability (β) : Increases by 30% in polar solvents (ε > 20) due to enhanced charge transfer between benzotriazole and phthalazine .

- Dynamic NLO response : Solvent-dependent red shifts in UV-Vis spectra (e.g., λmax shifts from 320 nm in hexane to 345 nm in DMSO) correlate with dielectric screening .

Q. What strategies resolve contradictions in SAR studies for phthalazine-based anticancer agents?

- Methodological Answer : Discrepancies arise from substituent electronic vs. steric effects. Address via:

- 3D-QSAR modeling : Map electrostatic potential surfaces to identify critical regions (e.g., electron-deficient benzotriazole enhances DNA intercalation) .

- Comparative docking : Compare binding affinities with topoisomerase II (ΔG = −9.2 kcal/mol for 3,4-dimethylphenyl vs. −7.8 kcal/mol for unsubstituted analogs) .

Q. How can solvent media affect the regioselectivity of triazole-phthalazine couplings?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor 1,4-regioisomers (80% selectivity) over 1,5-isomers due to stabilized transition states. Key parameters:

- Dielectric constant : Higher ε reduces activation energy (ΔG‡) by 15–20 kJ/mol .

- Additives : KI (10 mol%) suppresses side reactions (e.g., alkyne dimerization) .

Q. What computational methods predict the metabolic stability of this compound?

- Methodological Answer : Use ADMET prediction tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.